3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
Introduction
Chemical Significance and Historical Context of Bicyclo[2.2.1]heptane-Based Compounds
The bicyclo[2.2.1]heptane skeleton, commonly known as norbornane , was first synthesized in the early 20th century through the reduction of norcamphor. Its strained bridged bicyclic architecture, featuring two fused cyclohexane rings sharing a methylene bridge, has made it a prototypical system for studying non-classical carbocations and steric effects in organic reactions. The inherent strain energy of approximately 27 kcal/mol in norbornane derivatives arises from the eclipsing of hydrogen atoms across the bridgehead carbons, rendering these compounds highly reactive toward ring-opening transformations.
The introduction of heteroatoms into the norbornane framework marked a significant advancement. For instance, replacing a bridgehead carbon with an oxygen atom yields 7-oxabicyclo[2.2.1]heptane , a structural motif present in natural products and synthetic intermediates. Such modifications alter electron distribution and steric profiles, enabling applications in asymmetric catalysis and polymer science. The compound 3-(naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid builds upon this legacy by incorporating both a naphthylcarbamoyl substituent and a carboxylic acid group, creating a multifunctional scaffold with potential for further derivatization.
Systematic Nomenclature and IUPAC Classification of this compound
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its intricate substitution pattern on the bicyclo[2.2.1]heptane core:
- Parent structure : The base hydrocarbon is bicyclo[2.2.1]heptane, a bicyclic system with two carbon bridges (two and one carbons, respectively) connecting the bridgehead positions.
- Heteroatom substitution : The prefix 7-oxa- indicates replacement of the carbon at position 7 with an oxygen atom, yielding 7-oxabicyclo[2.2.1]heptane.
- Substituent numbering :
- Position 2: A carboxylic acid group (-COOH)
- Position 3: A naphthalen-1-ylcarbamoyl group (-CONH-C₁₀H₇)
The full name, This compound , adheres to IUPAC priority rules by listing substituents alphabetically and assigning the lowest possible locants. The stereochemistry, though not explicitly stated in the name, is inferred from the bicyclic system’s inherent endo/exo preferences, with the carboxylic acid typically occupying the endo position due to steric factors.
Structural Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇NO₄ | |
| CAS Registry Number | 69727-37-3 | |
| Molecular Weight | 311.33 g/mol | |
| SMILES Notation | O=C(C1C(O2)CCC2C1C(NC3=C4C=CC=CC4=CC=C3)=O)O |
The SMILES string encodes the compound’s connectivity: the oxabicyclo core (C1C(O2)CCC2C1) bears a carboxylic acid (C(=O)O) at position 2 and a naphthalen-1-ylcarbamoyl group (NC3=C4C=CC=CC4=CC=C3) at position 3. This precise arrangement ensures distinct electronic interactions between the electron-rich naphthyl moiety and the electron-withdrawing carbamoyl and carboxylic acid groups, potentially influencing reactivity in synthetic applications.
Properties
CAS No. |
69727-37-3 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
3-(naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(15-13-8-9-14(23-13)16(15)18(21)22)19-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13-16H,8-9H2,(H,19,20)(H,21,22) |
InChI Key |
DGCDMTSCHBCWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NC3=CC=CC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Approach
The bicyclic 7-oxabicyclo[2.2.1]heptane framework is commonly synthesized via a Diels-Alder reaction between a furan derivative and an α,β-unsaturated carboxylic acid or its ester. This method is well-documented for producing 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives under mild conditions with good regio- and stereoselectivity.
- Typical Reaction : A furan derivative (e.g., furan or substituted furan) reacts with an acrylic acid ester or α,β-unsaturated carboxylic acid in the presence of a Lewis acid catalyst to form the bicyclic adduct.
- Catalysts : Lewis acids such as aluminum chloride or boron trifluoride are employed to activate the dienophile and enhance reaction rates.
- Conditions : The reaction proceeds under mild temperatures without the need for high pressure, making it industrially advantageous.
- Yields and Time : Improved methods have reduced reaction times from days to hours and increased yields from below 50% to above 70%.
Hydrolysis and Functional Group Transformations
Following the Diels-Alder step, the ester moiety is hydrolyzed to the corresponding carboxylic acid. Hydrolysis is typically performed under acidic or basic conditions, depending on the substrate stability.
- Hydrolysis Agents : Aqueous acid (e.g., HCl) or base (e.g., NaOH) can be used.
- Efficiency : Acidic hydrolysis is preferred for sensitive substrates to avoid side reactions.
- Example : Hydrolysis of methyl esters to carboxylic acids is achieved efficiently with dilute HCl at ambient or slightly elevated temperatures.
Introduction of the Naphthalen-1-ylcarbamoyl Group
The carbamoyl substituent at the 3-position of the bicyclic acid is introduced via an amide bond formation between the carboxylic acid derivative and naphthalen-1-ylamine or its derivatives.
Amide Coupling Reactions
- Activation of Carboxylic Acid : The carboxylic acid group on the bicyclic core is activated using coupling reagents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides.
- Coupling Conditions : The reaction is typically carried out in anhydrous organic solvents (e.g., dichloromethane, DMF) at room temperature or slightly elevated temperatures.
- Catalysts/Additives : Catalytic amounts of 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) are often added to improve coupling efficiency and reduce side reactions.
- Purification : The product is purified by recrystallization or chromatography to isolate the pure amide derivative.
Alternative Methods
- Direct Amidation : In some cases, direct amidation using coupling agents without prior activation of the acid is possible under microwave irradiation or with the use of novel catalysts.
- Pre-formed Acid Chlorides : Conversion of the carboxylic acid to the acid chloride followed by reaction with naphthalen-1-ylamine is another route, though it requires careful handling of reactive intermediates.
Summary of Preparation Steps
Research Findings and Optimization Notes
- The Diels-Alder step is critical for the overall efficiency; use of appropriate Lewis acids and reaction conditions can significantly reduce reaction time from days to hours and improve yields.
- Hydrolysis under mild acidic conditions avoids degradation of the bicyclic system and preserves stereochemistry.
- Amide bond formation benefits from the use of coupling additives to minimize side reactions and racemization.
- Substituent effects on the carbamoyl group (e.g., aromatic vs. aliphatic amines) influence the biological activity and solubility of the final compound, as seen in related derivatives.
- Industrial scale-up favors methods that avoid high pressure or extreme temperatures, aligning with the mild conditions described in patent US6677464B2.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Table 1: Comparative Data for Selected Derivatives
Key Observations:
Substituent Effects on Melting Points :
- The naphthyl derivative exhibits the highest melting point (187–188°C), likely due to strong π-π stacking interactions from the naphthalene ring . Methoxyphenyl derivatives (165–168°C) have lower melting points, attributed to reduced symmetry and weaker intermolecular forces .
- Aliphatic substituents (e.g., di-sec-butylcarbamoyl) lack aromatic interactions, resulting in unrecorded or lower melting points .
Synthetic Yields :
- The thiazol-2-ylcarbamoyl derivative achieves the highest yield (85%), likely due to the reactivity of the thiazole amine in nucleophilic acyl substitution .
- The naphthyl derivative’s moderate yield (69%) may reflect steric hindrance from the bulky naphthalene group .
Spectroscopic and Structural Analysis
- Naphthyl Derivative : Aromatic protons in the ¹H-NMR (δ 7.49–8.08) and carbons in the ¹³C-NMR (δ 120.54–134.09) confirm the naphthalene moiety’s electronic environment .
- Thiazole Analog : Distinct thiazole protons (δ 7.29–7.73) and a sulfur atom in the heterocycle alter electron distribution, affecting reactivity .
- Methoxyphenyl Derivatives : Methoxy groups (δ ~3.80 in ¹H-NMR) introduce electron-donating effects, stabilizing the carbamoyl linkage .
Biological Activity
3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antifungal properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the molecular formula and is characterized by a bicyclic structure that includes a naphthyl carbamate moiety. Its structural uniqueness contributes to its biological activities.
Antifungal Activity
Recent studies have highlighted the antifungal potential of derivatives related to this compound. For instance, research on norcantharidin derivatives, which share structural similarities, demonstrated significant fungicidal activity against various phytopathogenic fungi. The most potent derivative exhibited an IC50 of 0.88 μg/mL against Sclerotinia fructigena and 0.97 μg/mL against Sclerotinia sclerotiorum .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences biological activity. Compounds with a phenyl ring showed enhanced antifungal properties compared to their counterparts lacking this feature. The incorporation of both aliphatic and aromatic amide functionalities was essential for improving bioactivity .
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including aminolysis of norcantharidin derivatives with various halogenated aromatic amines .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of structurally related compounds:
- Antifungal Efficacy Against Phytopathogens : A study tested multiple derivatives for their ability to inhibit mycelial growth in eight different fungi, revealing that certain compounds outperformed traditional antifungals like thiabendazole .
- Mechanism of Action : Investigations into the mechanism revealed that these compounds act primarily through the inhibition of protein serine/threonine phosphatases (PSPs), a crucial pathway in cellular signaling across various organisms .
Comparative Analysis
The following table summarizes the antifungal activity of selected compounds compared to this compound:
| Compound | IC50 (μg/mL) | Activity Level |
|---|---|---|
| This compound | TBD | TBD |
| Norcantharidin derivative II-8 | 0.88 | High |
| Thiabendazole | 15 | Moderate |
Q & A
What synthetic methodologies are recommended for preparing 3-(naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, and how can reaction exothermicity be managed?
Basic Research Focus
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives typically involves functionalization of the norcantharidin core. For carbamoyl derivatives like the target compound, a common approach is coupling the bicyclic carboxylic acid with an amine (e.g., naphthalen-1-ylamine) using carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous solvents like acetonitrile or DMF . Catalysts such as 4-dimethylaminopyridine (DMAP) can improve yields by reducing side reactions .
Advanced Research Focus
Highly exothermic steps, such as acylazide formation or hydrazine quenching, require precise temperature control. Adaptation to microreactor technology enables continuous flow synthesis, improving safety and scalability. For example, microreactors achieved 84–96% yields for analogous intermediates by optimizing residence time and heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
